molecular formula C18H16N2O5 B5618260 N-[4-(4,5-dimethoxy-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide

N-[4-(4,5-dimethoxy-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide

Cat. No. B5618260
M. Wt: 340.3 g/mol
InChI Key: DONXSOLZCPEMBZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex acetamides typically involves multistep reactions, starting from simpler precursors. For compounds similar to the specified acetamide, the synthesis process might involve nucleophilic substitution reactions, acetylation, and the use of catalysts to achieve the desired product. For instance, compounds with related structures have been synthesized through a two-step process involving reduction and nucleophilic reactions, followed by acetylation with acetic anhydride to yield the target compound with confirmed structure via single-crystal X-ray diffraction (Gouda et al., 2022).

Molecular Structure Analysis

The molecular structure of such compounds is often elucidated using techniques like single-crystal X-ray diffraction, NMR spectroscopy, and DFT calculations. These methods provide insights into the arrangement of atoms, the presence of chiral centers, and the overall geometry of the molecule. For example, the structure of related acetamides has been detailed through X-ray diffraction, showcasing chiral layered structures and noncovalent interactions stabilizing the crystal packing (Gouda et al., 2022).

properties

IUPAC Name

N-[4-(4,5-dimethoxy-1,3-dioxoisoindol-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O5/c1-10(21)19-11-4-6-12(7-5-11)20-17(22)13-8-9-14(24-2)16(25-3)15(13)18(20)23/h4-9H,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DONXSOLZCPEMBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(4,5-Dimethoxy-1,3-dioxoisoindolin-2-yl)phenyl)acetamide

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